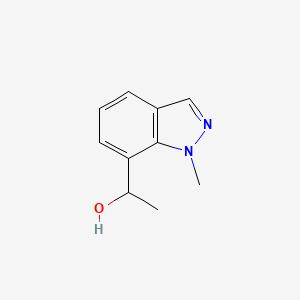
1-(1-Methyl-1H-indazol-7-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-indazol-7-yl)ethanol is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This specific compound features a methyl group at the first position of the indazole ring and an ethanol group at the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethanol Group: The ethanol group can be introduced through a Grignard reaction, where the indazole derivative reacts with ethyl magnesium bromide, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction steps.
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methyl-1H-indazol-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(1-Methyl-1H-indazol-7-yl)acetaldehyde or 1-(1-Methyl-1H-indazol-7-yl)acetic acid.
Reduction: 1-(1-Methyl-1H-indazol-7-yl)ethane.
Substitution: Various halogenated or alkylated derivatives of the indazole ring.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-indazol-7-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-indazol-7-yl)ethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling.
Modulating Gene Expression: Affecting the transcription and translation of genes related to disease processes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-indazol-7-yl)ethanol can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indazol-3-yl)ethanol: Differing in the position of the ethanol group, which may affect its chemical reactivity and biological activity.
1-(1-Methyl-1H-indazol-7-yl)methanol: Featuring a methanol group instead of ethanol, leading to differences in solubility and reactivity.
1-(1-Methyl-1H-indazol-7-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(1-methylindazol-7-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-7,13H,1-2H3 |
InChI-Schlüssel |
AMIHVAJIXBJBAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=C1N(N=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)


![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)
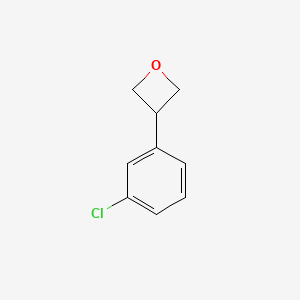
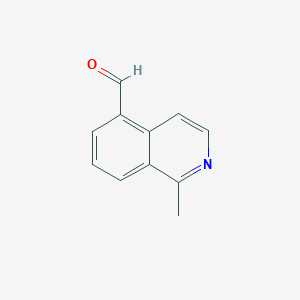
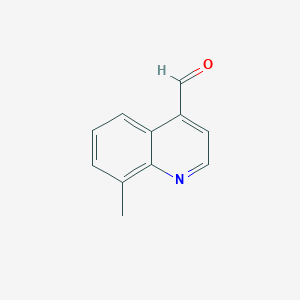
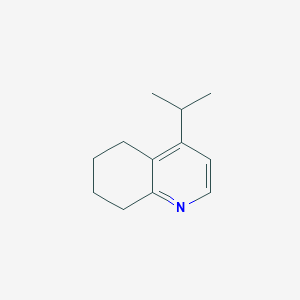


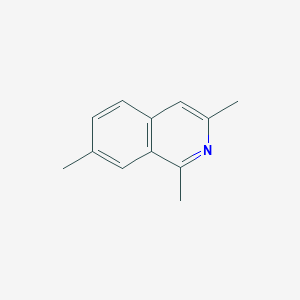


![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)
